N,N-Dimethylsuccinamic acid
Overview
Description
N,N-Dimethylsuccinamic acid: is an organic compound that belongs to the group of carboxylic acids. It is known for its role as a precursor in the biosynthesis of carnitine, which is crucial for energy production and transport in humans . This compound also finds applications as an analytical reagent for hydrochloric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 4-(dimethylamino)-4-oxo- typically involves the reaction of butanoic acid derivatives with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethylsuccinamic acid can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form corresponding alcohols or amines.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or other nucleophiles are employed under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted butanoic acid derivatives.
Scientific Research Applications
Chemistry: N,N-Dimethylsuccinamic acid is used as a building block in organic synthesis and as a reagent in various chemical reactions .
Biology: In biological research, this compound is studied for its role in the biosynthesis of carnitine and its impact on energy metabolism .
Industry: In the industrial sector, it is used in the production of cationic surfactants and immobilization agents .
Mechanism of Action
The mechanism by which butanoic acid, 4-(dimethylamino)-4-oxo- exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of carnitine, which is essential for the transport of fatty acids into mitochondria for energy production. The compound’s structure allows it to participate in various biochemical reactions, influencing metabolic processes .
Comparison with Similar Compounds
Butanoic acid: A straight-chain alkyl carboxylic acid with similar structural properties.
N,N-Dimethyl-4-aminobutyric acid: Another derivative with a dimethylamino group.
Uniqueness: N,N-Dimethylsuccinamic acid is unique due to its specific role in carnitine biosynthesis and its applications in both analytical chemistry and industrial processes. Its ability to act as a precursor in energy metabolism sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(dimethylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIGPJMZARQZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062524 | |
Record name | Butanoic acid, 4-(dimethylamino)-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2564-95-6 | |
Record name | N,N-Dimethylsuccinamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2564-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Dimethylsuccinamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2564-95-6 | |
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Record name | Butanoic acid, 4-(dimethylamino)-4-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 4-(dimethylamino)-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylamino)-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | N,N-DIMETHYLSUCCINAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19QG006ARN | |
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Q1: What is known about the conformational preferences of N,N-Dimethylsuccinamic acid?
A1: this compound exhibits different conformational preferences depending on the solvent and the presence of metal ions. Research using NMR spectroscopy and computational methods has shown that in polar aprotic solvents like DMSO, the molecule tends to adopt a gauche conformation, particularly when interacting with metal ions. [, ]. This preference is attributed to the chelation between the metal ion and the carboxylate and amide groups of the molecule. Interestingly, this gauche preference is less pronounced in water, suggesting the significant role of solvent effects on the conformational equilibrium [, ].
Q2: How does the presence of metal ions affect the breakdown of this compound?
A2: Unlike structurally similar compounds like daminozide and butyric acid 2,2-dimethylhydrazide, which undergo Cu(II)-mediated oxidative breakdown, this compound breaks down via hydrolysis. []. This difference in breakdown mechanism is attributed to the presence of the tertiary amide group in this compound, which is less susceptible to oxidative attack by Cu(II) compared to the hydrazide groups in the other compounds [].
Q3: What is the impact of metal ion size on the conformational preferences of this compound in solution?
A3: Studies conducted in DMSO using NMR spectroscopy have revealed a correlation between the size of alkali and alkaline earth metal ions and the conformational preferences of this compound []. Smaller metal ions, characterized by a smaller Ahrens ionic radius, tend to induce a higher proportion of the gauche conformer. This observation suggests that smaller ions, due to their higher charge density, interact more strongly with the carboxylate and amide groups, stabilizing the gauche conformation [].
Q4: Can you elaborate on the application of this compound derivatives in plant science?
A4: While this compound itself may not be directly used, research indicates that trimethylhydrazonium compounds, structural analogs of this compound, exhibit plant growth retarding properties []. These compounds, synthesized from various aldehydes and ketones, demonstrate similar effects to commercially available plant growth retardants. This finding highlights the potential of this compound-derived structures in agricultural applications for controlling plant growth [].
Q5: What analytical techniques are employed to study this compound and its derivatives?
A5: Researchers utilize a combination of techniques to investigate this compound and related compounds. Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in determining conformational preferences and studying interactions with metal ions [, ]. Gas chromatography-mass spectrometry (GC-MS) helps identify and quantify this compound and other compounds in complex mixtures, such as food samples []. These analytical tools provide valuable insights into the properties and behavior of this compound in various contexts.
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